N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a furan ring, a phenylethyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the furan-2-ylmethylamine, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then coupled with 2-phenylethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while substitution of the chloro group can produce various sulfonamide derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(FURAN-2-YLMETHYL)-4-METHYLBENZENESULFONAMIDE
- 2-CHLORO-N-(FURAN-2-YLMETHYL)-N-METHYLPROPANAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of a furan ring, a phenylethyl group, and a sulfonamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S/c1-29-21-10-9-19(14-20(21)23)31(27,28)25(12-11-17-6-3-2-4-7-17)16-22(26)24-15-18-8-5-13-30-18/h2-10,13-14H,11-12,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNQNGTMMEYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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